Pazufloxacin Pazufloxacin LSM-5745 is a member of quinolines.
Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol).
Brand Name: Vulcanchem
CAS No.: 127045-41-4
VCID: VC0002387
InChI: InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Molecular Formula: C16H15FN2O4
Molecular Weight: 318.30 g/mol

Pazufloxacin

CAS No.: 127045-41-4

Cat. No.: VC0002387

Molecular Formula: C16H15FN2O4

Molecular Weight: 318.30 g/mol

* For research use only. Not for human or veterinary use.

Pazufloxacin - 127045-41-4

CAS No. 127045-41-4
Molecular Formula C16H15FN2O4
Molecular Weight 318.30 g/mol
IUPAC Name (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Standard InChI Key XAGMUUZPGZWTRP-ZETCQYMHSA-N
Isomeric SMILES C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O

Chemical Profile and Mechanism of Action

Pazufloxacin (C16H15FN2O4) is a synthetic fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. Its structure includes a fluorine atom at position C-6 and a piperazinyl group at C-7, enhancing its affinity for bacterial enzymes and reducing resistance development . Unlike earlier quinolones, pazufloxacin exhibits improved activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 1 µg/mL for susceptible strains .

Pharmacokinetic Properties

Absorption and Distribution

Pazufloxacin demonstrates linear pharmacokinetics across doses of 2.5–40 mg/kg in murine models, with a volume of distribution (Vd) of 0.84 L/kg and protein binding of 20.25% . In humans, a 500 mg intravenous dose achieves a maximum serum concentration (Cmax) of 18.06 mg/L and an area under the curve (AUC) of 58.6 mg·h/L . Notably, bile penetration is exceptional, with bile/plasma ratios of 3.58 for AUC and 2.13 for Cmax .

Table 1: Key Pharmacokinetic Parameters of Pazufloxacin

ParameterMurine Model (40 mg/kg)Human (500 mg IV)
Cmax (µg/mL)10.0318.06
AUC0–∞ (µg·h/mL)21.658.6
Vd (L/kg)0.840.15*
Protein Binding20.25%20–30%
*Estimated from clinical data .

Metabolism and Excretion

Pazufloxacin undergoes minimal hepatic metabolism, with 70–80% excreted unchanged in urine. Its elimination half-life (t1/2) is 2.4 hours in mice and 3–4 hours in humans, supporting twice-daily dosing .

Pharmacodynamic Targets and Efficacy

In Vivo PK/PD Correlates

In neutropenic murine thigh infection models, pazufloxacin exhibits concentration-dependent killing, with fAUC24/MIC and fCmax/MIC as the strongest efficacy predictors (R² = 0.72 and 0.65, respectively) . The following targets were established against P. aeruginosa ATCC 27853:

Table 2: PK/PD Targets for Pazufloxacin Efficacy

OutcomefAUC24/MICfCmax/MIC
Static Effect46.15.5
1-log10 Kill63.87.1
2-log10 Kill100.810.8

Monte Carlo simulations suggest that 1,000 mg every 12 hours achieves >90% target attainment for MIC ≤2 µg/mL in prostatic tissue .

Clinical Efficacy

A multicenter trial comparing pazufloxacin (300 mg IV twice daily) to levofloxacin (200 mg IV twice daily) demonstrated comparable efficacy:

  • Respiratory Infections: 77.0% vs. 80.6% clinical cure .

  • Urinary Tract Infections: 93.5% vs. 89.6% bacterial clearance .
    Adverse reactions occurred in 4.88% (pazufloxacin) and 7.44% (levofloxacin) of patients, primarily gastrointestinal disturbances .

Analytical Methods for Quantification

A validated RP-HPLC method for pazufloxacin quantification exhibits linearity (5–25 µg/mL), precision (RSD ≤1.5%), and accuracy (100.4–101.5% recovery) . Limits of detection (LOD) and quantification (LOQ) are 0.8 µg and 2.4 µg, respectively .

Table 3: Validation Parameters of RP-HPLC Method

ParameterValue
Linearity (R²)0.999
Intra-day RSD≤1.2%
Inter-day RSD≤1.5%
LOD/LOQ (µg)0.8/2.4

Future Directions

While pazufloxacin shows promise, further studies are needed to:

  • Validate PK/PD targets across diverse P. aeruginosa strains .

  • Assess efficacy in Gram-positive infections .

  • Optimize dosing in immunocompromised populations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator